molecular formula C11H9F2NO2S B6219121 ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate CAS No. 2236058-67-4

ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate

Cat. No.: B6219121
CAS No.: 2236058-67-4
M. Wt: 257.3
InChI Key:
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Description

Ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .

Preparation Methods

The synthesis of ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate typically involves the reaction of 2-aminothiophenol with ethyl glyoxylate in the presence of a suitable catalyst. One common method involves the use of a micellar solution of sodium dioctyl sulfosuccinate (SDOSS) as a catalyst . The reaction conditions usually include moderate temperatures and a controlled environment to ensure high yield and purity of the product.

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include the preparation of intermediate compounds, followed by cyclization and functionalization reactions. These methods are designed to be efficient and cost-effective, ensuring scalability for large-scale production .

Chemical Reactions Analysis

Ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Ethyl 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetate can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its difluoroacetate group, which can enhance its reactivity and biological activity compared to other benzothiazole derivatives .

Properties

CAS No.

2236058-67-4

Molecular Formula

C11H9F2NO2S

Molecular Weight

257.3

Purity

95

Origin of Product

United States

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